4-Isothiocyanate-piretanide

説明

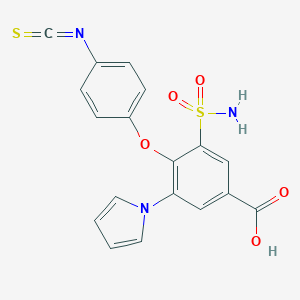

4-Isothiocyanate-piretanide is a chemical compound with the molecular formula C18H13N3O5S2 and a molecular weight of 415.44 g/mol . It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is a derivative of piretanide, a loop diuretic used in the treatment of hypertension and edema.

準備方法

Synthetic Routes and Reaction Conditions: 4-Isothiocyanate-piretanide can be synthesized through various methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions . This method is considered more sustainable and environmentally friendly.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental impact. The use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) is preferred to minimize waste and reduce the environmental footprint .

化学反応の分析

Types of Reactions: 4-Isothiocyanate-piretanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thioureas.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioureas.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Isothiocyanate-piretanide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-isothiocyanate-piretanide involves its highly reactive electrophilic −N=C=S functional group. This group can interact with nucleophilic sites in biological molecules, leading to various biological effects . For example, it can induce the expression of antioxidant genes by activating the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway . Additionally, it can inhibit the activity of pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory effects .

類似化合物との比較

4-Isothiocyanate-piretanide can be compared with other isothiocyanates, such as:

Sulforaphane: Known for its potent anticancer and antioxidant properties.

Phenyl isothiocyanate: Used in the Edman degradation process for sequencing amino acids in peptides.

Benzyl isothiocyanate: Exhibits antimicrobial and anticancer activities.

Uniqueness: this compound is unique due to its derivation from piretanide, which imparts additional pharmacological properties related to its diuretic effects. This makes it a compound of interest for both medicinal chemistry and pharmacological research.

生物活性

4-Isothiocyanate-piretanide is a compound that belongs to the class of isothiocyanates, which are known for their diverse biological activities, particularly in the context of cancer prevention and treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 120749-13-5

- Molecular Formula : C10H12N2OS2

- Molecular Weight : 240.34 g/mol

Isothiocyanates exert their biological effects through several mechanisms:

- Antioxidant Activity : Isothiocyanates can induce the expression of phase II detoxifying enzymes, enhancing cellular defense against oxidative stress.

- Apoptosis Induction : They promote programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : Isothiocyanates can cause cell cycle arrest at various phases, particularly G2/M and S phases, effectively inhibiting cancer cell proliferation.

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of this compound on pancreatic cancer cells (AsPC-1), it was found that treatment with the compound led to:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations ranging from 10 to 100 µM over a 72-hour period.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells from 17.7% (control) to 28.7% (treated) at a concentration of 30 µM.

- Cell Cycle Alteration : The compound caused a shift from G0/G1 phase to G2/M phase, indicating effective cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In RAW264.7 macrophage cells, treatment with this compound resulted in:

- Cytokine Production Reduction : The compound significantly decreased the production of TNF-α, IL-6, and IL-1β in response to lipopolysaccharide (LPS) stimulation.

- Inhibition of iNOS and COX-2 Expression : Western blot analysis showed reduced expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, indicating its potential as an anti-inflammatory agent.

特性

IUPAC Name |

4-(4-isothiocyanatophenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S2/c19-28(24,25)16-10-12(18(22)23)9-15(21-7-1-2-8-21)17(16)26-14-5-3-13(4-6-14)20-11-27/h1-10H,(H,22,23)(H2,19,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAQGDNTMHFRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152998 | |

| Record name | 4-Isothiocyanate-piretanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120749-13-5 | |

| Record name | 4-Isothiocyanate-piretanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120749135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiocyanate-piretanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。